1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane
Overview
Description
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane is a chemical compound that serves as a precursor for various siloxane-based materials. It is characterized by the presence of chloromethyl groups attached to a disiloxane backbone, which is a silicon-oxygen-silicon structure with methyl groups for stabilization.
Synthesis Analysis
The synthesis of derivatives of 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane can be complex, involving multiple steps and various reagents. For instance, the synthesis of ansa-zirconocene derivatives involves the reaction of the dilithium salt of 1,3-bis(1-indenyl) tetramethyldisiloxane with ZrCl4 . Another example is the preparation of bis(methoxyl hydroxyl)-functionalized polysiloxanes, which includes the synthesis of 1,3-bis(glycidoxypropyl)tetramethyldisiloxane via hydrosilylation .
Molecular Structure Analysis
The molecular structure of compounds derived from 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane has been elucidated using various spectroscopic techniques such as NMR, IR, and UV, as well as X-ray diffraction . These studies have revealed details about the spatial arrangement of atoms and the configuration of isomers.
Chemical Reactions Analysis
Chemical reactions involving 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane derivatives are diverse. For example, the reaction with ethylamine at room temperature forms a cyclic monoamine . Additionally, the compound can react with aromatic amino compounds to form novel organofunctional disiloxanes . The reactivity of the chloromethyl groups allows for the formation of various functionalized materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane are influenced by the substituents attached to the disiloxane backbone. For instance, the phase behavior of mesogen-functionalized disiloxanes has been studied, showing that the chemical structure significantly affects liquid crystalline phase behaviors . The thermal and optical properties of dicarboxylic acid derivatives have also been investigated, revealing the stability of the supramolecular structures formed .
Scientific Research Applications
Novel Siloxane-Containing Dicarboxylic Acid
- A new dicarboxylic acid and its derivatives were synthesized using 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane, leading to compounds with unique structural and thermal properties. These compounds displayed stability in different environments and potential for ion binding (Zaltariov et al., 2014).
Hybrid Hydrogels
- Ionic organic/siloxane networks, incorporating 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane, were used to create responsive hybrid hydrogels. These hydrogels demonstrated the capacity to swell in response to different pH levels and counterion concentrations, highlighting their potential in various applications (Drăgan et al., 2009).
Synthesis of Dichlorotitanium
- 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane was used in the synthesis of dichlorotitanium, showcasing its role in creating complex organometallic compounds with detailed crystal structures (Zemánek et al., 2001).
Halogen-Containing Polyimides
- Research into halogen-containing polyimides utilized 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane for synthesizing new polymers. These polymers displayed unique solubility, heat resistance, and film-forming properties, suggesting their potential in advanced materials science (Belomoina et al., 2010).
Catalytic Applications
- The compound was also instrumental in catalyzing the synthesis of high molecular weight silicone polyureas with notable elastomeric properties, demonstrating its utility in polymer chemistry (Hoffman & Leir, 1991).
Zwitterionic Siloxane Compounds
- The compound's derivatives have been explored for creating zwitterionic siloxane compounds, which were thoroughly characterized and showed interesting thermal, moisture stability, and sorption capacities (Bargan et al., 2020).
Safety And Hazards
properties
IUPAC Name |
chloromethyl-[chloromethyl(dimethyl)silyl]oxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Cl2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGGEWGFZUDQKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)O[Si](C)(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062348 | |
Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062348 | |
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Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | |
CAS RN |
2362-10-9 | |
Record name | 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2362-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Bis(chloromethyl)tetramethyldisiloxane | |
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Record name | 1,3-Bis(chloromethyl)tetramethyldisiloxane | |
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Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |
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Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |
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Record name | 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.373 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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